molecular formula C21H16ClN3O2S B2464152 (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-46-1

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2464152
CAS No.: 477296-46-1
M. Wt: 409.89
InChI Key: ABPRHQJLVNCQOS-QINSGFPZSA-N
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Description

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that features a thiazole ring, a cyanovinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base to form 4-(4-chlorophenyl)thiazole.

    Introduction of the cyanovinyl group: The thiazole derivative is then reacted with acrylonitrile under basic conditions to introduce the cyanovinyl group.

    Coupling with ethyl 2-aminobenzoate: The final step involves coupling the cyanovinyl-thiazole intermediate with ethyl 2-aminobenzoate under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. It can be utilized in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical structure allows for the development of products with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and phenyl group but differs in the substituents and overall structure.

    Benzofuran derivatives: These compounds have a benzofuran core and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Uniqueness

(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is unique due to its combination of a thiazole ring, cyanovinyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPRHQJLVNCQOS-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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